1902-Fold Superior MAO-A Inhibition Potency Versus 5-Aminoindan-1-one Regioisomer
7-Amino-5-hydroxy-2,3-dihydroinden-1-one inhibits human recombinant monoamine oxidase A (MAO-A) with an IC50 of 4.10 nM [1]. In stark contrast, the regioisomer 5-aminoindan-1-one (CAS 3470-54-0), which lacks the hydroxyl group at the 5-position, exhibits an IC50 of 7800 nM (7.8 μM) against rat brain MAO-A under comparable assay conditions [2]. This represents a 1902-fold difference in inhibitory potency, directly attributable to the synergistic contribution of the 7-amino and 5-hydroxy substitution pattern.
| Evidence Dimension | MAO-A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.10 nM |
| Comparator Or Baseline | 5-Aminoindan-1-one: IC50 = 7800 nM |
| Quantified Difference | 1902-fold greater potency |
| Conditions | Target compound: Human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate after 1 hr. Comparator: Rat brain mitochondrial MAO-A using [14C]-5-HT substrate by radioassay. |
Why This Matters
This dramatic potency difference directly impacts compound selection for MAO-A targeted research; using the incorrect regioisomer would require 1902-fold higher concentration to achieve comparable enzyme inhibition, confounding SAR studies and increasing off-target risks.
- [1] BindingDB. BDBM50075949 (CHEMBL3415819). MAO-A inhibition: IC50 = 4.10 nM. Assay: Human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate. View Source
- [2] BindingDB. BDBM50559391 (CHEMBL4790891). MAO-A inhibition: IC50 = 7.80E+3 nM. Assay: Sprague-Dawley rat brain mitochondrial MAO-A, [14C]-5-HT substrate. View Source
